Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C12H25N3O2 and a molecular weight of 243.35 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a piperazine ring, which is further substituted with a methyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-methylpiperazin-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamate group.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry: Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines in peptide synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents. It serves as a precursor for the development of drugs targeting central nervous system disorders and other therapeutic areas .
Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
- Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- Tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate
Comparison:
- Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and interaction with biological targets.
- Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate lacks the methyl substitution, which may result in different pharmacological properties.
- Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate has a piperidine ring instead of a piperazine ring, leading to different chemical and biological behavior.
- Tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate contains a bromopyridine moiety, which can significantly alter its reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-6-5-10-9-15(4)8-7-13-10/h10,13H,5-9H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCDPEVZNQWQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CN(CCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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